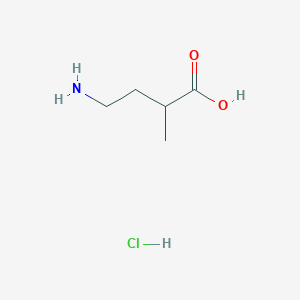

4-Amino-2-methylbutanoic acid hydrochloride

Übersicht

Beschreibung

4-Amino-2-methylbutanoic acid hydrochloride is not directly mentioned in the provided papers, but related compounds and synthetic methods are discussed. Amino acids, including those with modifications such as hydroxylation or methylation, are crucial chiral building blocks in life, drug development, and industrial applications . The synthesis of amino acids can involve biocatalytic processes, as demonstrated by the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid using a combination of aldolases and transaminases . Other research has focused on the synthesis of conformationally restricted analogues of GABA, such as E- and Z-4-aminobut-2-enoic acids, which are important in neurotransmission . Novel amino acids have also been identified in biological systems, such as 2,4-diamino-3-methylbutanoic acid found in root nodule hydrolysates .

Synthesis Analysis

The synthesis of related amino acids often involves innovative methods, such as the one-pot cyclic cascade combining an aldol reaction with a transamination to produce 2-amino-4-hydroxybutanoic acid . Another method reported the synthesis of tritiated E- and Z-4-aminobut-2-enoic acids using catalytic hydrogenation with tritium gas . Additionally, the preparation of 3-alkyl-4-aminobutanoic acids was achieved through Michael addition followed by catalytic hydrogenation and acid hydrolysis .

Molecular Structure Analysis

The molecular structure of amino acids and their analogues can be determined using various analytical techniques. For instance, the absolute stereochemistry of a new amino acid component of bestatin was determined by X-ray crystallographic analysis . The identification of novel amino acids, such as in the case of 2,4-diamino-3-methylbutanoic acid, can involve retention time measurements on chiral columns .

Chemical Reactions Analysis

Amino acids and their analogues can participate in a variety of chemical reactions. Substituted 4-aminobutanoic acids were studied as substrates for gamma-aminobutyric acid aminotransferase, an enzyme responsible for the degradation of GABA . The study of these substrates helps to understand the enzyme's active site and the design of mechanism-based inactivators .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acids and their derivatives are influenced by their structure and functional groups. For example, the hydroxy analogue of 4-aminobutanoic acid underwent exclusive transamination without producing succinic semialdehyde, indicating the importance of the hydroxy group in determining the reaction pathway . The crystallization and melting points of derivatives, such as the hydrobromide of a methyl ester, provide insight into the compound's stability and purity .

Wissenschaftliche Forschungsanwendungen

Tetrazole-Containing Derivatives

4-Amino-2-methylbutanoic acid hydrochloride is utilized in the synthesis of tetrazole-containing derivatives. The amino and carboxy terminal groups of this molecule allow for the creation of derivatives like 4-(tetrazol-1-yl)-3phenylbutanoic acid and methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate, which have potential applications in various fields including pharmaceuticals and material science (Putis, Shuvalova, & Ostrovskii, 2008).

Synthesis of Disubstituted Aminobutyric Acids

This compound is instrumental in the synthesis of 3,4-disubstituted aminobutyric acids, which are known for their pharmacological activities. Techniques like acid hydrolysis of oxopyrrolidinecarboxylic acids have been used for this purpose, showing the versatility of 4-amino-2-methylbutanoic acid hydrochloride in synthesizing pharmacologically active substances (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Synthesis and Resolution of GABA Analogues

This acid is also used in the synthesis and resolution of GABA (γ-aminobutyric acid) analogues. The study of these analogues, such as E-4-Amino-2-methylbut-2-enoic acid and (±)-4-amino-2-methylbutanoic acid, provides insights into neurotransmitter function and has implications for neurological and psychiatric research (Duke, Chebib, Hibbs, Mewett, & Johnston, 2004).

Fluorinated Amino Acids Synthesis

Research has shown the utility of 4-amino-2-methylbutanoic acid hydrochloride in synthesizing fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine. These fluorinated amino acids are valuable in the development of novel pharmaceuticals and biochemical research tools (Pigza, Quach, & Molinski, 2009).

Synthesis of Other Derivatives

This compound is also key in synthesizing various other derivatives like 5-Amino-4-oxopentanoic acid hydrochloride, which can have applications in both pharmaceutical and chemical industries (Yuan, 2006).

Safety And Hazards

The safety information for 4-Amino-2-methylbutanoic acid hydrochloride indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

4-amino-2-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(2-3-6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNMNSZJSKBCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545493 | |

| Record name | 4-Amino-2-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-methylbutanoic acid hydrochloride | |

CAS RN |

22050-03-9 | |

| Record name | 4-Amino-2-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B1282416.png)

![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)